molecular formula C17H15BrN2O3 B5607512 2-BENZOYL-5-BROMO-4-(METHOXYMETHYL)-6-METHYLFURO[2,3-B]PYRIDIN-3-AMINE

2-BENZOYL-5-BROMO-4-(METHOXYMETHYL)-6-METHYLFURO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B5607512
M. Wt: 375.2 g/mol
InChI Key: WUQFIYOVISUVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-BENZOYL-5-BROMO-4-(METHOXYMETHYL)-6-METHYLFURO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a furo[2,3-b]pyridine core, which is a fused bicyclic structure combining a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZOYL-5-BROMO-4-(METHOXYMETHYL)-6-METHYLFURO[2,3-B]PYRIDIN-3-AMINE typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriately substituted pyridine derivatives. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the furo[2,3-b]pyridine core. The introduction of the benzoyl group can be achieved through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, the use of greener solvents and catalysts can be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-BENZOYL-5-BROMO-4-(METHOXYMETHYL)-6-METHYLFURO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

2-BENZOYL-5-BROMO-4-(METHOXYMETHYL)-6-METHYLFURO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-BENZOYL-5-BROMO-4-(METHOXYMETHYL)-6-METHYLFURO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE: Similar structure but with a thieno[2,3-b]pyridine core instead of a furo[2,3-b]pyridine core.

    2-BENZOYL-5-CHLORO-4-(METHOXYMETHYL)-6-METHYLFURO[2,3-B]PYRIDIN-3-AMINE: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 2-BENZOYL-5-BROMO-4-(METHOXYMETHYL)-6-METHYLFURO[2,3-B]PYRIDIN-3-AMINE lies in its specific substituents and the combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[3-amino-5-bromo-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-9-13(18)11(8-22-2)12-14(19)16(23-17(12)20-9)15(21)10-6-4-3-5-7-10/h3-7H,8,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQFIYOVISUVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C(OC2=N1)C(=O)C3=CC=CC=C3)N)COC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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